Hydroxyterbinafine b-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

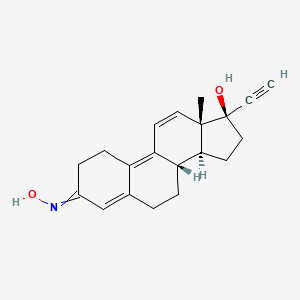

Hydroxyterbinafine b-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C27H33NO7 and its molecular weight is 483.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

- Hydroxyterbinafine b-D-glucuronide plays a role in the metabolism and clearance of various compounds through glucuronidation, a process involving uridine 5'-diphosphoglucuronyltransferases (UGTs) like UGT1A4 and UGT1A3. These enzymes catalyze the glucuronidation of 25-Hydroxyvitamin D3, with variations in activity due to genetic polymorphisms and inducibility by substances like rifampin, carbamazepine, and phenobarbital (Wang et al., 2014).

Enzymatic Activity and Inhibition 2. The β-glucuronidase enzyme plays a critical role in glucuronidation studies, and its activity can be affected by inhibitors like saccharolactone. The presence of β-glucuronidase can complicate the measurement of glucuronide formation rates, and the inhibitory effects of saccharolactone on this enzyme have been studied to better understand these interactions and their implications for drug metabolism (Oleson & Court, 2008).

Drug Metabolism and Interactions 3. Understanding the metabolic pathways of drugs is crucial for predicting drug-drug interactions and optimizing therapeutic strategies. The N-glucuronidation pathway, for example, is essential for the overall in vitro metabolic clearance of certain drugs. Studies on drugs like Midazolam reveal the formation of quaternary direct N-glucuronides, indicating an additional metabolic pathway beyond the primary metabolism mediated by enzymes like CYP3A4. Such insights are vital for accurately assessing drug metabolism and potential interactions (Klieber et al., 2008).

Analytical and Diagnostic Applications 4. The development of analytical methods for detecting metabolites of substances like gamma-hydroxybutyric acid (GHB) is crucial for clinical and forensic toxicology. The identification of glucuronated metabolites extends the detection window and provides valuable biomarkers for intoxication and exposure assessment. Such advancements in analytical chemistry contribute significantly to medical diagnostics and legal investigations (Petersen et al., 2013).

Mecanismo De Acción

Target of Action

Hydroxyterbinafine b-D-glucuronide is a potent biomedical product originating from terbinafine . The primary target of this compound is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides .

Mode of Action

The compound interacts with its target, β-glucuronidase, by serving as a substrate for the enzyme . The enzyme may release, locally or systemically, the active or inactive parent compound from drug glucuronides, thereby modifying the disposition and action of these drugs .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to the substance, increasing its water solubility and making it easier for the body to eliminate.

Pharmacokinetics

It is known that glucuronides of drugs often accumulate during long-term therapy . The hydrolysis of glucuronides can be catalyzed by β-glucuronidase, an enzyme expressed in many tissues and body fluids in humans .

Result of Action

The result of the action of this compound is the release of the active or inactive parent compound from drug glucuronides . This can modify the disposition and action of these drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the transformation of glucuronides . Changes in the composition of the gut microbiota could potentially affect the activity of β-glucuronidase and, consequently, the action of this compound .

Análisis Bioquímico

Biochemical Properties

Hydroxyterbinafine b-D-glucuronide plays a significant role in biochemical reactions, particularly in the metabolism of terbinafine. It interacts with various enzymes, including β-glucuronidase, which catalyzes the hydrolysis of glucuronides. This interaction is crucial for the compound’s antifungal activity, as it facilitates the release of the active terbinafine metabolite . Additionally, this compound interacts with proteins involved in drug transport and metabolism, enhancing its therapeutic efficacy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to β-glucuronidase, facilitating the hydrolysis of the glucuronide moiety and releasing the active terbinafine metabolite . This metabolite then inhibits squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungal cells. The inhibition of squalene epoxidase disrupts the fungal cell membrane, leading to cell death. Additionally, this compound may modulate the expression of genes involved in drug metabolism and transport, further enhancing its antifungal efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its antifungal activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its parent compound, terbinafine. The compound undergoes glucuronidation, a phase II metabolic process catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) . This process enhances the compound’s solubility and facilitates its excretion. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in drug metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a crucial role in its distribution and accumulation . This compound’s interaction with these transporters ensures its effective delivery to target tissues, enhancing its therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in drug metabolism and transport . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and therapeutic potential.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydroxyterbinafine b-D-glucuronide involves the conversion of Terbinafine to Hydroxyterbinafine, followed by glucuronidation of Hydroxyterbinafine.", "Starting Materials": [ "Terbinafine", "Glucuronic acid", "Sodium hydroxide", "Acetone", "Methanol", "Water" ], "Reaction": [ "Terbinafine is reacted with sodium hydroxide and acetone to form Hydroxyterbinafine.", "Hydroxyterbinafine is then reacted with glucuronic acid in the presence of methanol and water to form Hydroxyterbinafine b-D-glucuronide." ] } | |

Número CAS |

99473-12-8 |

Fórmula molecular |

C27H33NO7 |

Peso molecular |

483.6 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26+/m0/s1 |

Clave InChI |

XWKOYVRIRYSRSH-APVLZFLUSA-N |

SMILES isomérico |

CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |

SMILES |

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |

SMILES canónico |

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |

Sinónimos |

(E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynyl β-D-Glucopyranosiduronic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)